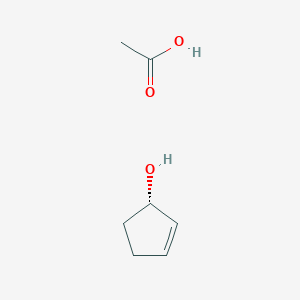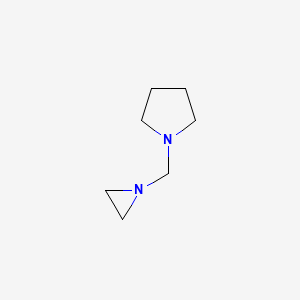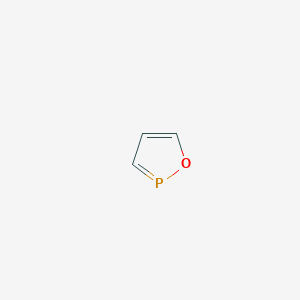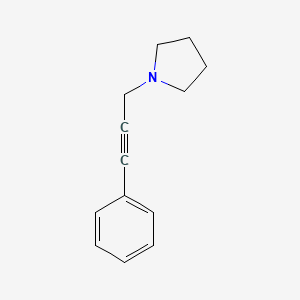
Pyrrolidine, 1-(3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3-phenyl-2-propynyl)-: is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.2649 g/mol . This compound features a pyrrolidine ring substituted with a 3-phenyl-2-propynyl group, making it a unique structure in the realm of nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-phenyl-2-propynyl)- typically involves the reaction of pyrrolidine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of Pyrrolidine, 1-(3-phenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(3-phenyl-2-propynyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Alkenes or alkanes
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
Pyrrolidine, 1-(3-phenyl-2-propynyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(3-phenyl-2-propynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse applications in organic synthesis and medicinal chemistry.
Pyrrolizine: A bicyclic analog of pyrrolidine with significant biological activity and therapeutic potential.
Uniqueness
Pyrrolidine, 1-(3-phenyl-2-propynyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenyl-2-propynyl group enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
1015-02-7 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(3-phenylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C13H15N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,7-8H,4-5,10-12H2 |
Clé InChI |
RMUXFGSBUMKISW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
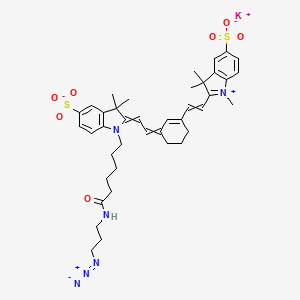
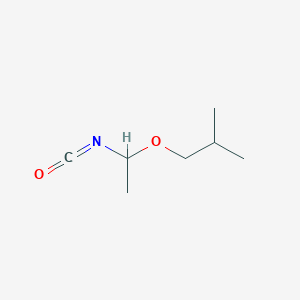
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
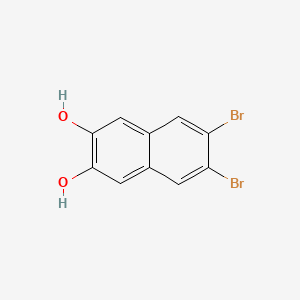

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)

